REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[Br:10][CH:11]([CH:17]([Br:19])[CH3:18])[C:12]([N:14]=[C:15]=[O:16])=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:15]([NH:14][C:12](=[O:13])[CH:11]([Br:10])[CH:17]([Br:19])[CH3:18])=[O:16])[CH:6]=[CH:7][C:8]=1[Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)N=C=O)C(C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)NC(=O)NC(C(C(C)Br)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |